2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09734851 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Chhabra, S., & Shah, K. (2021). The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. Medicinal Chemistry Research, 30(1), 15–30
- Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications
- Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane
Biochemical Analysis
Biochemical Properties
2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzothiadiazine derivatives are known to modulate KATP channels, which are involved in insulin release from pancreatic cells . The compound’s interaction with these channels can lead to significant changes in cellular metabolism and energy regulation.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its modulation of KATP channels affects insulin secretion in pancreatic cells, which can have downstream effects on glucose metabolism and energy homeostasis . Additionally, the compound’s impact on AMPA receptors suggests potential effects on neuronal signaling and plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, altering their activity and leading to changes in gene expression. The compound’s ability to modulate KATP channels and AMPA receptors highlights its role in regulating ion flow and neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiadiazine derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and enhanced neuronal signaling. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its modulation of KATP channels can influence the balance between ATP and ADP, affecting cellular energy status . Additionally, the compound’s impact on AMPA receptors suggests a role in neurotransmitter metabolism and synaptic plasticity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its affinity for KATP channels and AMPA receptors may facilitate its transport to pancreatic and neuronal tissues, respectively .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization to the plasma membrane, where KATP channels and AMPA receptors are situated, is essential for its modulatory effects on ion flow and neurotransmitter release .
Biological Activity
The compound 2-[(4-ethyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic chemical with potential biological activity. Its unique structural features suggest various pharmacological properties that merit detailed exploration. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16N2O2S2 with a molecular weight of 344.46 g/mol . The compound features a benzothiadiazine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Weight | 344.46 g/mol |
LogP (Partition Coefficient) | 3.863 |
Water Solubility (LogSw) | -4.02 |
Polar Surface Area | 41.064 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that compounds containing the benzothiadiazine moiety exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study demonstrated that modifications in the side chains can enhance antimicrobial potency, suggesting that our compound may also possess similar properties.
Anti-inflammatory Effects
Benzothiadiazine derivatives have been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 , which are critical in inflammatory processes. The presence of the methoxy group in our compound may further enhance its anti-inflammatory potential by improving bioavailability and receptor affinity.
Anticancer Activity
Emerging evidence suggests that compounds with similar structures to our target compound exhibit anticancer properties. For example, studies have reported that benzothiadiazine derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Case Study on Antimicrobial Activity
- A study conducted on benzothiadiazine derivatives showed promising results against multi-drug resistant bacterial strains.
- The minimum inhibitory concentration (MIC) values were recorded between 8 to 32 µg/mL , indicating significant antimicrobial activity.
-
Case Study on Anti-inflammatory Effects
- In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, a related benzothiadiazine compound reduced edema by approximately 50% , showcasing its potential as an anti-inflammatory agent.
-
Case Study on Anticancer Properties
- A series of experiments on various cancer cell lines demonstrated that a related compound led to a reduction in cell viability by over 70% at concentrations of 10 µM , indicating strong anticancer potential.
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-22-16-9-4-5-10-17(16)28(24,25)21-19(22)27-13-18(23)20-12-14-7-6-8-15(11-14)26-2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKYKRFMDDQETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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